4,4'-(Pyrene-1,6-diyl)dibenzaldehyde
Overview
Description
4,4’-(Pyrene-1,6-diyl)dibenzaldehyde: is an organic compound with the molecular formula C₃₀H₁₈O₂ and a molecular weight of 410.46 g/mol . This compound features a pyrene core substituted at the 1 and 6 positions with benzaldehyde groups, making it a valuable building block in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyrene-1,6-diyl)dibenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with pyrene, a polycyclic aromatic hydrocarbon.
Formylation: The pyrene undergoes formylation at the 1 and 6 positions to introduce the aldehyde groups.
Industrial Production Methods
While specific industrial production methods for 4,4’-(Pyrene-1,6-diyl)dibenzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Pyrene-1,6-diyl)dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Condensation: Piperidine as a catalyst in ethanol for the Knoevenagel condensation.
Major Products Formed
Oxidation: 4,4’-(Pyrene-1,6-diyl)dibenzoic acid.
Reduction: 4,4’-(Pyrene-1,6-diyl)dibenzyl alcohol.
Condensation: α,β-unsaturated carbonyl compounds.
Scientific Research Applications
4,4’-(Pyrene-1,6-diyl)dibenzaldehyde has several scientific research applications:
Chemical Sensors: The compound’s fluorescent properties make it useful in the design of chemical sensors for detecting various analytes, including metal ions and organic molecules.
Biological Studies: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4,4’-(Pyrene-1,6-diyl)dibenzaldehyde largely depends on its application:
Fluorescent Properties: The compound exhibits strong fluorescence due to the extended π-conjugation of the pyrene core.
Biological Activity: In biological studies, the compound’s mechanism of action may involve interactions with cellular components, leading to the disruption of cellular processes in target organisms.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Pyrene-1,3-diyl)dibenzaldehyde: Similar structure but with aldehyde groups at the 1 and 3 positions.
4,4’-(Pyrene-1,8-diyl)dibenzaldehyde: Aldehyde groups at the 1 and 8 positions.
Uniqueness
4,4’-(Pyrene-1,6-diyl)dibenzaldehyde is unique due to the specific positioning of the aldehyde groups at the 1 and 6 positions, which influences its electronic properties and reactivity. This positioning enhances its utility in the synthesis of conjugated materials and its effectiveness as a fluorescent probe .
Properties
IUPAC Name |
4-[6-(4-formylphenyl)pyren-1-yl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O2/c31-17-19-1-5-21(6-2-19)25-13-9-23-12-16-28-26(22-7-3-20(18-32)4-8-22)14-10-24-11-15-27(25)29(23)30(24)28/h1-18H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCRRFATSAHBCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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